2,5-Dichloro-p-xylene
Overview
Description
2,5-Dichloro-p-xylene is a useful research compound. Its molecular formula is C8H8Cl2 and its molecular weight is 175.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Magnetic Resonance Spectroscopy : The proton magnetic resonance spectrum of 2,5-dichloro p-xylene in a nematic phase was studied using Fourier transform techniques. This research provides insights into the behavior of this compound in different phases, which is crucial for understanding its properties in various applications (Canet & Price, 1973).
Renewable Chemical Production : Research has demonstrated the use of p-Xylene, derived from 2,5-Dimethylfuran and Ethylene, in the production of renewable chemicals. P-Xylene is a major chemical used in the production of polymers like polyethylene terephthalate, which have applications in fibers, films, and bottles. This research highlights the potential of using biomass feedstocks for sustainable chemical production (Cho et al., 2017).
Polymer Synthesis : Poly(2,5-dimethylphenylene sulfide) was synthesized through oxidative polymerization of sulfur chloride with p-xylene. This study is significant for the development of polymers with high melting temperatures and linear structures, which are important in various industrial applications (Miyatake et al., 1994).
Chemical Synthesis and Catalysis : Research into the synthesis of highly strained aromatic chlorocarbons, including the preparation of perchlorotoluene and perchloro-p-xylene, provides valuable insights into the use of powerful nuclear chlorinating agents. This work is essential for understanding the reactivity phenomena related to molecular strain in chemical synthesis (Ballester, Molinet, & Castaǹer, 1960).
Vibrational and Electronic Spectroscopy : A study on the vibrational and electronic properties of 2,5-dichloro-p-xylene provides comprehensive insights into the effects of halogen substitution on its chemical properties. This research is crucial for understanding the chemical reactivity and stability of compounds like this compound (Bisong et al., 2020).
Mechanism of Action
Target of Action
It’s known that dcpx is a derivative of xylene, an aromatic hydrocarbon, which is widely used in industries such as leather, rubber, and printing .
Mode of Action
The mode of action of DCPX involves its interaction with its targets, leading to changes at the molecular level. The vibrational spectra, including FT-IR and FT-Raman for DCPX, have been recorded . All the energies, the geometry of the compound, and vibrational frequencies of DCPX have been calculated using density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G functionals . The occurrence of charge transfer was known from the HOMO–LUMO energy gap of DCPX .
Biochemical Pathways
It’s known that xylene derivatives have industrial importance, and dcpx might interact with similar biochemical pathways .
Result of Action
The non-linear optical (nlo) behavior of dcpx has been identified from the results of hyperpolarizability values .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The vibrational spectra including FT-IR and FT-Raman for 2,5-Dichloro-p-xylene have been recorded . All the energies, the geometry of the compound and vibrational frequencies of this compound have been calculated using density functional theory . The occurrence of charge transfer was known from the HOMO–LUMO energy gap of this compound .
Molecular Mechanism
The values of the total dipole moment and the first order hyperpolarizability of this compound have been investigated . The non-linear optical (NLO) behavior of this compound has been identified from the results of hyperpolarizability values .
Properties
IUPAC Name |
1,4-dichloro-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGSRNVBAFCOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044780 | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-05-6 | |
Record name | 2,5-Dichloro-p-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLORO-2,5-DIMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8M86ZOB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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